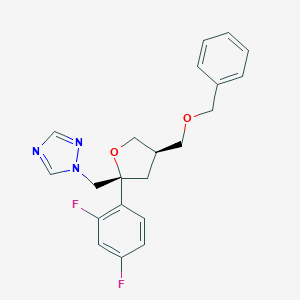
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazo, also known as this compound, is a useful research compound. Its molecular formula is C21H21F2N3O2 and its molecular weight is 385.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
The compound 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole (CAS No. 165115-83-3) is a triazole derivative that has garnered interest due to its potential biological activities. This article aims to summarize its biological properties, including pharmacological effects, mechanisms of action, and relevant research findings.
The molecular formula of this compound is C21H21F2N3O2 with a molecular weight of 385.41 g/mol. The predicted boiling point is approximately 515.6 °C, and it has a density of about 1.28 g/cm³. The compound exhibits slight solubility in chloroform and ethyl acetate and is predicted to have a pKa of 2.75 .
| Property | Value |
|---|---|
| Molecular Formula | C21H21F2N3O2 |
| Molecular Weight | 385.41 g/mol |
| Boiling Point | 515.6 ± 60 °C |
| Density | 1.28 ± 0.1 g/cm³ |
| Solubility | Chloroform (slight), Ethyl Acetate (slight) |
| pKa | 2.75 ± 0.10 |
Antifungal Properties
1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole has been studied for its antifungal activity. Triazole compounds are known to inhibit the enzyme lanosterol demethylase, which is crucial for ergosterol synthesis in fungi. This inhibition disrupts fungal cell membrane integrity and function.
The mechanism through which this compound exerts its antifungal effects involves binding to the active site of lanosterol demethylase (CYP51). Studies have shown that modifications in the triazole ring can enhance binding affinity and selectivity towards fungal CYP51 over human CYP enzymes .
In Vitro Studies
In vitro assays have demonstrated that derivatives of this compound exhibit significant antifungal activity against various strains of fungi, including Candida albicans and Aspergillus fumigatus. The IC50 values for these activities indicate effective concentrations required to inhibit fungal growth .
Clinical Relevance
A notable study investigated the efficacy of triazole derivatives in treating invasive fungal infections in immunocompromised patients. Patients receiving treatment with compounds similar to 1-(((2R,4R)-4-((Benzyloxy)methyl)-2-(2,4-difluorophenyl)tetrahydrofuran-2-yl)methyl)-1H-1,2,4-triazole showed improved outcomes compared to those on standard therapies .
Pharmacokinetics
Pharmacokinetic studies have indicated that this compound has favorable absorption characteristics and CNS penetration capabilities, making it a candidate for treating central nervous system infections caused by fungi . The metabolic profile suggests that it undergoes oxidative metabolism primarily via cytochrome P450 enzymes.
Eigenschaften
IUPAC Name |
1-[[(2R,4R)-2-(2,4-difluorophenyl)-4-(phenylmethoxymethyl)oxolan-2-yl]methyl]-1,2,4-triazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F2N3O2/c22-18-6-7-19(20(23)8-18)21(13-26-15-24-14-25-26)9-17(12-28-21)11-27-10-16-4-2-1-3-5-16/h1-8,14-15,17H,9-13H2/t17-,21+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APRCKBZXDXMFER-UTKZUKDTSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COCC4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F2N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














